Cas no 1131614-91-9 (3-Iodo-4-((4-methylbenzyl)amino)benzoic acid)

3-Iodo-4-((4-methylbenzyl)amino)benzoic acid structure
1131614-91-9 structure
Product Name:3-Iodo-4-((4-methylbenzyl)amino)benzoic acid
CAS No:1131614-91-9
MF:C15H14INO2
MW:367.181636333466
CID:1030577
PubChem ID:44828875
Update Time:2025-07-21

3-Iodo-4-((4-methylbenzyl)amino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid
    • 3-iodo-4-(4-methylbenzylamino)benzoic acid
    • 3-iodo-4-[(4-methylphenyl)methylamino]benzoic acid
    • A802933
    • AK133787
    • CTK8E2183
    • FT-0657973
    • KB-145103
    • 3-Iodo-4-((4-methylbenzyl)amino)benzoicacid
    • 3-Iodo-4-{[(4-methylphenyl)methyl]amino}benzoic acid
    • AKOS015842534
    • DTXSID80660964
    • 1131614-91-9
    • DB-060451
    • Inchi: 1S/C15H14INO2/c1-10-2-4-11(5-3-10)9-17-14-7-6-12(15(18)19)8-13(14)16/h2-8,17H,9H2,1H3,(H,18,19)
    • InChI Key: KWWOVYCUDDLISD-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)O)C=CC=1NCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 367.00693g/mol
  • Monoisotopic Mass: 367.00693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 49.3Ų

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3-Iodo-4-((4-methylbenzyl)amino)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1131614-91-9)3-Iodo-4-((4-methylbenzyl)amino)benzoic acid
Order Number:A802933
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):328.0
Email:sales@amadischem.com

Additional information on 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid

Introduction to 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid (CAS No. 1131614-91-9)

3-Iodo-4-((4-methylbenzyl)amino)benzoic acid (CAS No. 1131614-91-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motif, combines an iodo substituent with an amino group attached to a methylbenzyl moiety, positioned on a benzoic acid backbone. Such a structural configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The benzoic acid core is a well-documented pharmacophore in drug discovery, known for its role in modulating various biological pathways. The introduction of an iodine atom at the 3-position enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This feature is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing complex molecular architectures.

The presence of the (4-methylbenzyl)amino group at the 4-position introduces steric and electronic effects that can influence the compound's solubility, binding affinity, and metabolic stability. This substituent is often employed to enhance the bioavailability of drug candidates by improving their interaction with biological targets. The combination of these structural elements makes 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid a versatile building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the potential of 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid in the context of targeted drug delivery systems. Researchers have leveraged its reactivity to develop prodrugs that can be selectively activated at disease sites, thereby increasing therapeutic efficacy while minimizing side effects. The iodo group serves as a handle for post-synthetic modifications, allowing for the attachment of targeting ligands or imaging agents.

Moreover, the compound has been investigated for its role in modulating enzyme activity and receptor binding. Preliminary studies suggest that derivatives of 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer and inflammatory diseases. The ability to fine-tune the pharmacological properties through structural modifications has positioned this compound as a promising candidate for further exploration in medicinal chemistry.

The synthesis of 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid typically involves multi-step organic transformations, starting from commercially available precursors such as iodobenzene and 4-methylaniline. The process often requires careful optimization to ensure high yield and purity, as impurities can significantly impact downstream applications. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research purposes.

Recent advancements in computational chemistry have also facilitated the rational design of derivatives based on 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid. Molecular modeling studies have helped predict binding interactions with biological targets, allowing researchers to prioritize specific analogs for experimental validation. This interdisciplinary approach has accelerated the discovery pipeline and holds promise for accelerating the development of new therapeutics.

In conclusion, 3-Iodo-4-((4-methylbenzyl)amino)benzoic acid (CAS No. 1131614-91-9) represents a significant asset in pharmaceutical research due to its unique structural features and reactivity. Its potential applications span across drug discovery, targeted therapy, and molecular imaging, making it a compound of considerable interest. As our understanding of biological systems continues to evolve, it is likely that this molecule will play an increasingly important role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:1131614-91-9)3-Iodo-4-((4-methylbenzyl)amino)benzoic acid
A802933
Purity:99%
Quantity:1g
Price ($):328.0
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